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Analytical Methods for Related Compounds

While a validated method for Ombitasvir itself was not located, the search results provide a detailed and

validated UPLC-MS/MS method for the simultaneous measurement of Paritaprevir and Ritonavir in rat

liver tissue [1]. This methodology is highly relevant, as these drugs are co-administered with Ombitasvir in

a common therapeutic regimen. The parameters for this assay are summarized below.

Table 1: Validated UPLC-MS/MS Method for Paritaprevir & Ritonavir in Rat Liver

Parameter Details for Paritaprevir (PTV)
Details for Ritonavir
(RTV)

Analytical
Technique

UPLC-MS/MS (Waters ACQUITY UPLC H-Class &

TQD triple quadrupole)

Same as PTV

Ion Mode Electrospray Ionization (ESI+) ESI+

Ion Transitions
(m/z)

766 → 571 721 → 140

Internal Standard d8-Paritaprevir (m/z 774 → 571) d6-Ritonavir (m/z 727
→ 146)
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Parameter Details for Paritaprevir (PTV)
Details for Ritonavir
(RTV)

Chromatography Column: Waters ACQUITY BEH C18 (2.1 × 50 mm,

1.7 μm); Temp: 45°C

Same as PTV

| Mobile Phase | Solvent A: Water:ACN:Formic acid (95:5:0.1) Solvent B: ACN with 0.1% Formic acid |

Same as PTV | | Gradient | 0-0.5min: 60% B → 1.0min: 85% B → 1.1min: 95% B (hold 0.9min) →

4.25min: return to initial conditions | Same as PTV | | Calibration Range | 20 - 20,000 pg on column | 5 -

10,000 pg on column | | Accuracy | -6.68% to 10.1% (across QC levels) | Same as PTV | | Precision

(Inter/Intra-day) | 0.591% to 5.33% (across QC levels) | Same as PTV |

Detailed Experimental Protocol

The following workflow, based on the method from [1], can serve as a foundational protocol. The diagram

below outlines the key stages of sample preparation and analysis.
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Start: Rat Liver Tissue Sample (5-35 mg wet weight)

Homogenize with 400 µL ACN and
0.5mm zirconium oxide beads

(Bullet Blender, setting 12, 5 min)

Centrifuge at 10,000 × g
for 5 minutes at ambient temperature

Transfer clear supernatant

Add 25 µL Internal Standard
(d8-PTV & d6-RTV) to 100 µL supernatant

Dilute with 125 µL Mobile Phase A

Inject 10 µL onto UPLC-MS/MS system

Click to download full resolution via product page

Step-by-Step Procedure:

Homogenization: Weigh 5-35 mg of wet rat liver tissue. Add 400 µL of acetonitrile and 100 µL

(approximately one scoop) of 0.5 mm zirconium oxide beads to the tube. Homogenize the mixture
using a Bullet Blender at setting 12 for 5 minutes at ambient temperature [1].

Centrifugation: Centrifuge the homogenized sample at 10,000 × g for 5 minutes at room
temperature to precipitate solid debris [1].
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Supernatant Transfer: Carefully transfer the resulting clear supernatant to a new tube, leaving the

spent tissue and beads behind [1].
Internal Standard Addition: To a 100 µL aliquot of the supernatant, add 25 µL of an internal

standard solution containing deuterated d8-Paritaprevir and d6-Ritonavir (150 ng/mL each) [1].
Dilution: Add 125 µL of Mobile Phase A (water:acetonitrile:formic acid, 95:5:0.1 v/v/v) to the sample

mixture [1].
Analysis: Inject 10 µL of the final prepared sample into the UPLC-MS/MS system for analysis, using

the chromatographic and mass spectrometric conditions detailed in Table 1 [1].

Frequently Asked Questions (FAQs)

Q1: What is the clinical context and efficacy of the regimen containing Ombitasvir, Paritaprevir, and

Dasabuvir? This combination is a direct-acting antiviral (DAA) regimen used for treating chronic Hepatitis

C Virus (HCV) Genotype 1 and 4 infections [2]. Real-world studies across 13 countries have demonstrated

high effectiveness, with Sustained Virologic Response (SVR12) rates of 96% in patients with HCV GT1

or GT4, including those with cirrhosis and comorbidities [2]. It has also shown 100% efficacy in difficult-to-

treat populations like liver transplant recipients with HCV recurrence [3].

Q2: I cannot find a stability-indicating method for Ombitasvir. How should I proceed? The absence of

a specific published method for Ombitasvir is a known gap. Your most robust approach is to adapt the

existing, well-validated method for its co-administered drugs, Paritaprevir and Ritonavir [1].

Method Adaptation: Begin by applying the UPLC-MS/MS protocol described above. You will need to

develop and validate the specific mass spectrometry parameters (ion transitions, collision energy) for
Ombitasvir and a suitable internal standard, likely a deuterated form of Ombitasvir.
Forced Degradation Studies: To establish the method as "stability-indicating," you must perform
forced degradation studies. Expose Ombitasvir in your biological matrix to various stress conditions

(e.g., acid, base, oxidation, heat, light) and demonstrate that the method can successfully separate
and accurately quantify the intact drug from its degradation products.

Q3: What are critical considerations for sample collection and handling based on this protocol?

Sample Mass: The method is validated for small tissue samples (5-35 mg), making it compatible with

techniques like fine needle aspirate (FNA) or core needle biopsy (CNB), which are lower-risk
collection methods [1].

Immediate Stabilization: The protocol uses acetonitrile immediately upon homogenization, which
serves to precipitate proteins and can help stabilize analytes by inhibiting enzymatic degradation [1].
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Storage: All standards and quality control samples were stored at -70°C to ensure stability, which is a

recommended practice for your study samples as well [1].

Important Troubleshooting Notes

Lack of Direct Ombitasvir Data: Be aware that the quantitative data and validation parameters in

Table 1 are for Paritaprevir and Ritonavir only. They serve as an excellent model but are not a direct
substitute for Ombitasvir validation data.

Matrix Effects: While this method was validated for rat liver tissue, the composition of human liver or
other biological samples (e.g., plasma, homogenate) can differ. You must rigorously test and validate

for matrix effects in your specific sample type.
Drug-Drug Interactions: In a research or clinical context, note that this regimen has a known

potential for drug-drug interactions. In real-world studies, over half of the patients took comedications,
requiring careful management, particularly with statins [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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